Cas no 2138311-96-1 (5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]-)
![5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/2138311-96-1x500.png)
5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]- 化学的及び物理的性質
名前と識別子
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- 5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]-
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- インチ: 1S/C11H10BrFN2S/c12-10-6-15-16-11(10)7-14-5-8-1-3-9(13)4-2-8/h1-4,6,14H,5,7H2
- InChIKey: NNZOBIAQPJAQFI-UHFFFAOYSA-N
- ほほえんだ: S1C(CNCC2=CC=C(F)C=C2)=C(Br)C=N1
5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694516-0.05g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(4-fluorophenyl)methyl]amine |
2138311-96-1 | 95.0% | 0.05g |
$587.0 | 2025-03-12 | |
Enamine | EN300-694516-2.5g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(4-fluorophenyl)methyl]amine |
2138311-96-1 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
Enamine | EN300-694516-10.0g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(4-fluorophenyl)methyl]amine |
2138311-96-1 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
Enamine | EN300-694516-0.1g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(4-fluorophenyl)methyl]amine |
2138311-96-1 | 95.0% | 0.1g |
$615.0 | 2025-03-12 | |
Enamine | EN300-694516-0.25g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(4-fluorophenyl)methyl]amine |
2138311-96-1 | 95.0% | 0.25g |
$642.0 | 2025-03-12 | |
Enamine | EN300-694516-5.0g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(4-fluorophenyl)methyl]amine |
2138311-96-1 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 | |
Enamine | EN300-694516-1.0g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(4-fluorophenyl)methyl]amine |
2138311-96-1 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
Enamine | EN300-694516-0.5g |
[(4-bromo-1,2-thiazol-5-yl)methyl][(4-fluorophenyl)methyl]amine |
2138311-96-1 | 95.0% | 0.5g |
$671.0 | 2025-03-12 |
5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]- 関連文献
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]-に関する追加情報
5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]- (CAS No: 2138311-96-1)
5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]- is a specialized organic compound with the CAS registry number 2138311-96-1. This compound belongs to the class of isothiazole derivatives, which are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The structure of this compound features an isothiazole ring system with substituents that confer specific reactivity and functionality.
The isothiazole core of this molecule is a five-membered ring containing one sulfur atom and one nitrogen atom, making it structurally similar to thiazoles but with distinct electronic properties due to the placement of heteroatoms. The 4-bromo substituent on the isothiazole ring introduces electron-withdrawing effects, which can influence the compound's reactivity in chemical reactions. Additionally, the N-[(4-fluorophenyl)methyl] group attached to the isothiazole ring adds further complexity to the molecule, potentially enhancing its solubility or bioavailability depending on the application.
Recent studies have highlighted the potential of 5-isothiazolemethanamine derivatives in medicinal chemistry. For instance, researchers have explored their role as inhibitors of certain enzymes or receptors, which could lead to novel therapeutic agents. The fluorine atom in the phenyl group is particularly significant as it can modulate the pharmacokinetic properties of the compound, such as absorption and metabolism.
In terms of synthesis, 5-isothiazolemethanamine derivatives are typically prepared through multi-step processes involving nucleophilic substitutions or cyclizations. The introduction of bromine and fluorine substituents requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis or catalytic methods have been employed to optimize these processes.
From an analytical standpoint, 5-isothiazolemethanamine derivatives can be characterized using a variety of spectroscopic methods. High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation, while nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the molecular structure and substituent arrangement. X-ray crystallography has also been used to determine the three-dimensional structure of these compounds, aiding in understanding their stereochemical properties.
The applications of 5-isothiazolemethanamine derivatives span across multiple domains. In pharmaceutical research, they are being investigated for their potential as anti-inflammatory agents or anticancer drugs due to their ability to target specific biological pathways. In agrochemistry, these compounds may serve as leads for developing new pesticides or herbicides with improved efficacy and reduced environmental impact.
Moreover, computational chemistry has played a pivotal role in predicting the properties of 5-isothiazolemethanamine derivatives before experimental validation. Techniques such as molecular docking and quantum mechanics calculations help researchers understand how these compounds interact with biological targets at the molecular level.
In conclusion, 5-isothiazolemethanamine derivatives, represented by CAS No: 2138311-96-1, are intriguing molecules with a wealth of chemical and biological potential. Their unique structure and functional groups make them valuable candidates for further exploration in drug discovery and material science.
2138311-96-1 (5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]-) 関連製品
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